molecular formula C19H17ClN2O2S B2601001 methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate CAS No. 318234-12-7

methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate

Katalognummer: B2601001
CAS-Nummer: 318234-12-7
Molekulargewicht: 372.87
InChI-Schlüssel: ZIUHZTPBFMAQHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate (CAS 865658-31-7) is a sulfur-containing heterocyclic compound with the molecular formula C₁₉H₁₇ClN₂O₂S and a molecular weight of 372.87 g/mol . Its structure comprises a 5-chloro-1-methyl-3-phenyl-substituted pyrazole ring linked via a methylsulfanyl bridge to a methyl benzoate ester moiety.

Eigenschaften

IUPAC Name

methyl 2-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-22-18(20)15(17(21-22)13-8-4-3-5-9-13)12-25-16-11-7-6-10-14(16)19(23)24-2/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUHZTPBFMAQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=CC=C3C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then chlorinated to introduce the chloro substituent at the 5-position.

Next, the pyrazole derivative undergoes a nucleophilic substitution reaction with a thiol compound to introduce the sulfanyl group. This intermediate is then coupled with methyl benzenecarboxylate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent on the pyrazole ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals, where its unique structure contributes to the efficacy and specificity of the final products.

Wirkmechanismus

The mechanism of action of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The sulfanyl group may enhance binding affinity through additional interactions, while the ester moiety can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s sulfanyl-linked aromatic systems and heterocyclic cores invite comparisons with pharmacologically active agents and intermediates. Below is a systematic analysis of its structural and functional analogs:

Table 1: Structural Comparison with Sulfanyl-Containing Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound C₁₉H₁₇ClN₂O₂S 372.87 5-Chloro-1-methyl-3-phenyl-pyrazole, methyl benzoate ester, methylsulfanyl linkage
Lansoprazole Related Compound A* C₁₆H₁₄F₃N₃O₃S 385.36 Benzimidazole, pyridine, sulfonyl group
Montelukast Sodium Component† C₃₅H₃₆ClN₃O₆S₂ 704.27 Quinoline, cyclopropane, carboxymethyl groups, dual sulfanyl linkages
5-Methyl-2-phenylpyrazol-3-one Derivative C₁₇H₁₆N₂O₂ 280.32 Pyrazol-3-one core, benzoyl substituent (no sulfanyl/sulfur groups)

*Lansoprazole-related compound from ; †Component described in .

Key Comparisons

Core Heterocycle and Substitution Patterns The target compound’s 5-chloro-1-methyl-3-phenylpyrazole core distinguishes it from the benzimidazole-pyridine system in lansoprazole analogs and the quinoline-cyclopropane motif in monteluxast derivatives .

Sulfur Functionality

  • The methylsulfanyl (-S-CH₂-) bridge in the target compound contrasts with the sulfonyl (-SO₂-) group in lansoprazole analogs . Sulfanyl groups are less polar than sulfonyl groups, which may increase lipophilicity and membrane permeability but reduce metabolic stability .

Ester vs. Acid/Carboxylic Groups

  • The methyl benzoate ester in the target compound differs from the carboxymethyl groups in montelukast derivatives . Esters are typically more lipophilic than carboxylic acids, influencing solubility and bioavailability.

Crystallographic and Structural Analysis While crystallographic data for the target compound are absent, tools like SHELXL (for refinement) and ORTEP-III (for visualization) are widely used to resolve such structures. Hydrogen-bonding patterns, critical for crystal packing (as noted in ), remain uncharacterized here but are pivotal in similar compounds .

Research Implications and Limitations

  • Data Gaps : Absence of empirical data (e.g., solubility, stability, bioactivity) limits functional comparisons. Further studies using crystallographic or spectroscopic methods are warranted.

Biologische Aktivität

Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by research findings and case studies.

Structural Characteristics

Chemical Formula and Properties

  • Molecular Formula : C20H18ClN3O3
  • Molecular Weight : 383.83 g/mol
  • CAS Number : 1008999-57-2

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a chloro group and a sulfanyl linkage enhances its reactivity and potential pharmacological effects.

Synthesis

The synthesis of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole with appropriate reagents under controlled conditions. The synthetic route generally includes:

  • Formation of the Pyrazole Derivative : The initial step involves synthesizing the pyrazole core through cyclization reactions.
  • Sulfanylation : Introduction of the sulfanyl group is achieved using thiol reagents in the presence of bases.
  • Esterification : The final product is obtained by esterifying the carboxylic acid moiety with methyl alcohol.

Biological Activity

Research has indicated that methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In vitro Studies : Methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate was tested against various cancer cell lines, showing significant inhibition of cell proliferation, particularly in breast and prostate cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties:

  • Animal Models : In rodent models, administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation assays, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary studies suggest that methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate exhibits antimicrobial effects:

  • Microbial Assays : The compound showed activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity (2019)Demonstrated significant inhibition of MCF-7 and DU145 cell lines with an IC50 value of 15 µM.
Anti-inflammatory Research (2020)Showed a reduction in paw edema by 40% at a dose of 50 mg/kg in rats.
Antimicrobial Evaluation (2021)Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

Q & A

Basic: What methodologies are recommended for determining the crystal structure of methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate?

Answer:
The crystal structure can be determined via single-crystal X-ray diffraction using programs like SHELXL for refinement . Key steps include:

  • Data collection : High-resolution diffraction data (e.g., synchrotron sources) to resolve Cl and S atoms.
  • Structure solution : Direct methods in SHELXS/SHELXD for initial phase determination .
  • Refinement : Iterative refinement with SHELXL , incorporating anisotropic displacement parameters for heavy atoms and hydrogen bonding analysis .
  • Visualization : ORTEP-3 for generating thermal ellipsoid plots to validate bond lengths/angles .

Advanced: How can data contradictions during crystallographic refinement (e.g., disorder or twinning) be resolved for this compound?

Answer:
Contradictions arise from disorder (e.g., sulfanyl group conformers) or pseudo-symmetry. Strategies include:

  • Twinning refinement : Use SHELXL ’s TWIN/BASF commands to model twinned datasets .
  • Occupancy refinement : Partially occupied sites (e.g., solvent molecules) adjusted via free-variable constraints .
  • Hydrogen bonding validation : Compare geometric parameters (angles, distances) with Etter’s graph set theory to identify implausible interactions .

Basic: What synthetic routes are effective for preparing this compound?

Answer:
Synthesis involves:

  • Core scaffold assembly : Coupling 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-methanol with methyl 2-mercaptobenzoate via Mitsunobu or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
  • Validation : NMR (¹H/¹³C) to confirm sulfanyl linkage and ester integrity; mass spectrometry for molecular ion verification .

Advanced: How can hydrogen bonding patterns in the crystal lattice be systematically analyzed?

Answer:
Apply graph set analysis (Bernstein’s formalism) to categorize hydrogen bonds:

  • Motif identification : Classify bonds as D (donor), A (acceptor), and patterns (e.g., chains, rings) using software like Mercury .
  • Thermal motion correlation : Compare hydrogen bond distances/angles with anisotropic displacement parameters (ADPs) to assess stability .
  • Packing analysis : Use PLATON to calculate void spaces and intermolecular contact contributions to lattice energy .

Advanced: What computational approaches predict photophysical properties of derivatives (e.g., fluorescence)?

Answer:

  • DFT/TD-DFT : Optimize ground/excited-state geometries (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO-LUMO gaps) .
  • Solvatochromism modeling : Include solvent effects (PCM model) to simulate absorption/emission spectra .
  • Experimental validation : Synthesize derivatives with electron-withdrawing groups (e.g., -NO₂) and compare computed vs. observed λmax .

Basic: What analytical techniques are critical for post-synthesis structural confirmation?

Answer:

  • NMR spectroscopy : ¹H (δ 3.5–4.0 ppm for SCH₂; δ 7.2–8.1 ppm for aromatic protons) and ¹³C (ester carbonyl at ~170 ppm) .
  • X-ray crystallography : Resolve regiochemistry (pyrazole vs. benzoate orientation) and validate bond lengths (C-S: ~1.81 Å) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns .

Advanced: How to evaluate substituent effects on biological activity (e.g., enzyme inhibition)?

Answer:

  • SAR studies : Synthesize analogs with varying substituents (e.g., 4-Cl → 4-F on phenyl rings) and test against target enzymes (e.g., kinases) .
  • Docking simulations : Use AutoDock Vina to model ligand-enzyme interactions (e.g., sulfanyl group binding to catalytic cysteine) .
  • Crystallographic validation : Co-crystallize active analogs with enzymes to confirm binding modes (e.g., pi-pi stacking with Phe residues) .

Advanced: How to address synthetic challenges in regioselective sulfanyl group introduction?

Answer:

  • Protecting group strategy : Temporarily protect the pyrazole nitrogen to direct sulfanyl substitution to C4 .
  • Microwave-assisted synthesis : Enhance reaction specificity and reduce byproducts (e.g., disulfide formation) .
  • Monitoring : Use TLC with UV/iodine staining to track intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.